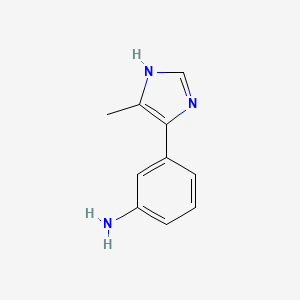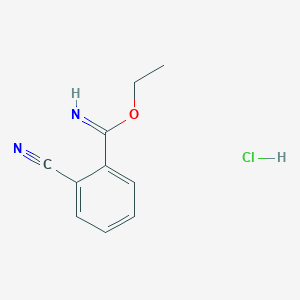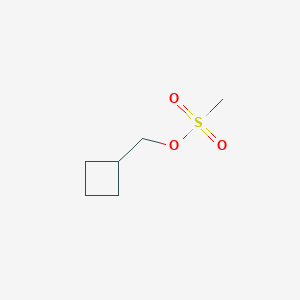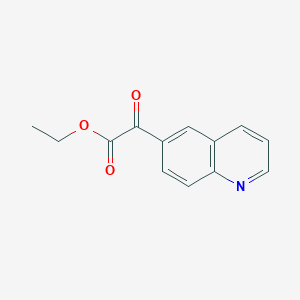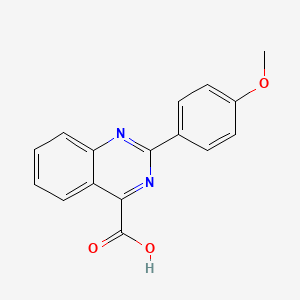![molecular formula C8H8F2OS B8739248 [2-(difluoromethoxy)phenyl]methanethiol CAS No. 440125-05-3](/img/structure/B8739248.png)
[2-(difluoromethoxy)phenyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(difluoromethoxy)phenyl]methanethiol is an organosulfur compound characterized by the presence of a benzyl group substituted with a difluoromethoxy group and a mercaptan (thiol) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-difluoromethoxybenzyl mercaptan typically involves the reaction of benzyl chloride with thiourea to form an isothiouronium salt, which is then hydrolyzed under alkaline conditions to yield the desired thiol compound . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of 2-difluoromethoxybenzyl mercaptan may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: [2-(difluoromethoxy)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers and other sulfur derivatives.
Aplicaciones Científicas De Investigación
[2-(difluoromethoxy)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-difluoromethoxybenzyl mercaptan involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
Benzyl mercaptan: Similar structure but lacks the difluoromethoxy group.
Methoxybenzyl mercaptan: Contains a methoxy group instead of a difluoromethoxy group.
Thiophenol: A simpler thiol compound with a phenyl group instead of a benzyl group.
Uniqueness: [2-(difluoromethoxy)phenyl]methanethiol is unique due to the presence of the difluoromethoxy group, which can influence its reactivity and interactions compared to other similar thiol compounds. This structural feature can enhance its stability and modify its chemical properties, making it a valuable compound for specific applications.
Propiedades
Número CAS |
440125-05-3 |
|---|---|
Fórmula molecular |
C8H8F2OS |
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
[2-(difluoromethoxy)phenyl]methanethiol |
InChI |
InChI=1S/C8H8F2OS/c9-8(10)11-7-4-2-1-3-6(7)5-12/h1-4,8,12H,5H2 |
Clave InChI |
WDQHNOPSSYGXKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CS)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


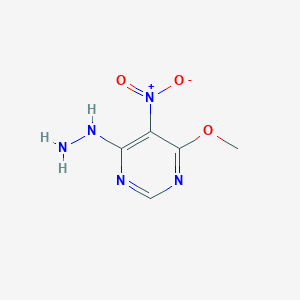
![9-Bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid](/img/structure/B8739173.png)

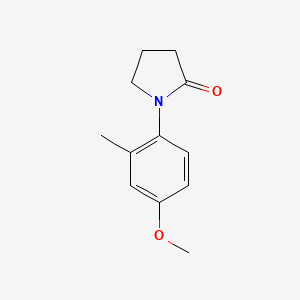
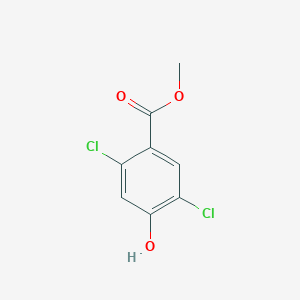
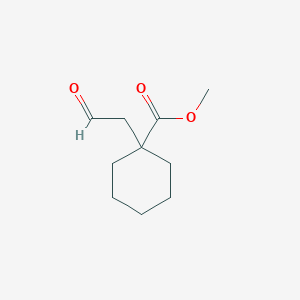
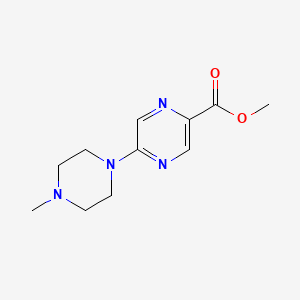
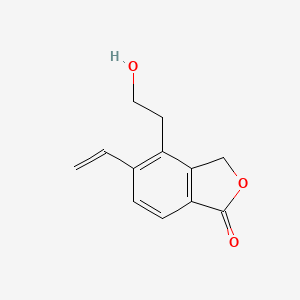
![TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE](/img/structure/B8739222.png)
